molecular formula C24H29N5O3 B12213221 2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}-N-phenylacetamide

2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}-N-phenylacetamide

Cat. No.: B12213221
M. Wt: 435.5 g/mol
InChI Key: GOPRDOIPXZQVEI-UHFFFAOYSA-N
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Description

2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}-N-phenylacetamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex structure comprising a phenylacetamide moiety linked to a 3-oxopiperazine core, which is further functionalized with a (4-phenylpiperazin-1-yl)acetyl group. This specific architecture is characteristic of a class of compounds investigated for their potential as enzyme modulators, particularly in the realm of epigenetic research. Related analogs with similar structural frameworks, such as those where the N-phenyl group is substituted with a 4-methylphenyl or a 4-fluorophenyl group , have been identified in screening compounds libraries, underscoring the research value of this chemical class. The proposed mechanism of action for this family of compounds involves the inhibition of histone deacetylases (HDACs). HDACs are critical enzymes that regulate gene expression by modifying chromatin structure, and their inhibition has emerged as a promising therapeutic strategy for various diseases, including oncology. The molecular design of 2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}-N-phenylacetamide incorporates a zinc-binding group (the 3-oxopiperazine), a linker region, and a surface-binding cap (the N-phenylacetamide and phenylpiperazine groups), which aligns with the classic pharmacophore model for HDAC inhibitors. Researchers can utilize this compound as a chemical tool to probe HDAC function and related biological pathways in cellular and biochemical assays. For Research Use Only. This product is intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C24H29N5O3

Molecular Weight

435.5 g/mol

IUPAC Name

2-[3-oxo-1-[2-(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl]-N-phenylacetamide

InChI

InChI=1S/C24H29N5O3/c30-22(26-19-7-3-1-4-8-19)17-21-24(32)25-11-12-29(21)23(31)18-27-13-15-28(16-14-27)20-9-5-2-6-10-20/h1-10,21H,11-18H2,(H,25,32)(H,26,30)

InChI Key

GOPRDOIPXZQVEI-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)NC2=CC=CC=C2)C(=O)CN3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with Phenyl Groups: The phenyl groups are introduced via nucleophilic substitution reactions.

    Acetylation: The acetyl group is added through an acetylation reaction using acetic anhydride or acetyl chloride.

    Final Coupling: The final step involves coupling the piperazine derivative with N-phenylacetamide under specific reaction conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl rings or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}-N-phenylacetamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is crucial in the context of neurodegenerative diseases where cholinergic deficits are observed.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The target compound shares structural motifs with several analogs, differing primarily in substituents on the phenyl rings or piperazine core. Below is a comparative analysis of key analogs:

Compound Name & Source (Evidence ID) Molecular Formula Substituent (Acetamide) Piperazine Substituent Key Differences Potential Impact on Bioactivity
Target Compound C24H28N5O3* Phenyl Phenyl Reference structure Baseline activity for comparison
N-(3-Methylphenyl) analog C25H31N5O3 3-Methylphenyl Phenyl Methyl increases hydrophobicity Enhanced membrane permeability
4-Chlorophenyl analog C24H28ClN5O3 Phenyl 4-Chlorophenyl Chlorine as electron-withdrawing Improved receptor binding affinity
N-(4-Methylphenyl) analog C25H31N5O3 4-Methylphenyl Phenyl Para-methyl steric effects Altered metabolic stability
Pyridin-2-yl analog C23H28N6O3 Phenyl Pyridin-2-yl Heterocyclic aromatic system Enhanced hydrogen bonding and π-π interactions
Pyridazinone core analog C23H24N6O2 Phenyl Phenyl Pyridazinone ring Modified electronic properties for enzyme inhibition

Notes:

  • Molecular Weight : The target compound (~449.5 g/mol) is lighter than chlorinated analogs (e.g., 470.0 g/mol in ) due to the absence of halogens.
  • Lipophilicity : Methyl or chloro substituents (e.g., ) increase logP values compared to the unsubstituted target, influencing bioavailability.

Table 2: Key Pharmacokinetic Parameters (Inferred)

Compound logP* Hydrogen Bond Donors Hydrogen Bond Acceptors Polar Surface Area (Ų)
Target Compound ~2.8 2 7 ~90
4-Chlorophenyl analog ~3.5 2 7 ~90
Pyridin-2-yl analog ~2.2 3 8 ~110

*Calculated using fragment-based methods.

Research Findings and Implications

  • Synthetic Accessibility : The target compound and its analogs are synthesized via condensation reactions (e.g., ), often using HCTU/DIPEA coupling agents. Yields range from 21% () to 79% ().
  • Characterization : All analogs are validated via NMR and HRMS (), ensuring structural fidelity.
  • Toxicity Considerations : Safety data for N-Phenyl-2-(piperazin-1-yl)acetamide () suggest moderate toxicity, necessitating precautions for handling piperazine derivatives.

Biological Activity

The compound 2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}-N-phenylacetamide is a derivative of piperazine that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound is characterized by a piperazine core substituted with various functional groups, including an acetamide moiety. The structural formula can be represented as follows:

C19H24N4O2\text{C}_{19}\text{H}_{24}\text{N}_{4}\text{O}_{2}

Anticonvulsant Activity

Research has demonstrated that derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide exhibit significant anticonvulsant properties. A study evaluated several synthesized derivatives in animal models, revealing that certain compounds showed efficacy in the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models. Notably, the most potent derivative demonstrated moderate binding affinity to neuronal voltage-sensitive sodium channels, which is critical for anticonvulsant activity .

CompoundMES EfficacyPTZ EfficacySodium Channel Binding
Derivative 1YesNoModerate
Derivative 2YesYesHigh
Derivative 3NoYesLow

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects beyond anticonvulsant activity. Studies indicate that it may possess anxiolytic properties, potentially influencing serotonin and dopamine pathways due to the presence of the phenylpiperazine moiety. This suggests a multifaceted mechanism where the compound could modulate neurotransmitter systems involved in mood regulation .

The biological activity of 2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}-N-phenylacetamide is believed to involve several mechanisms:

  • Sodium Channel Modulation : As noted, binding to sodium channels plays a significant role in its anticonvulsant effects.
  • Serotonergic Activity : The phenylpiperazine structure may enhance serotonergic transmission, contributing to anxiolytic effects.
  • Dopaminergic Interaction : Potential interactions with dopamine receptors could also be responsible for its neuroactive properties.

Case Studies

A notable case study involved the synthesis and evaluation of various N-substituted piperazine derivatives for their anticonvulsant activity. In this study, compounds were subjected to rigorous testing using both in vitro and in vivo models, highlighting their efficacy and safety profiles . The results underscored the importance of structural modifications in enhancing pharmacological activity.

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